Pelretin is derived from natural sources and can also be synthesized through various chemical methods. Its classification falls under heterocyclic compounds, specifically within the category of nitrogen-containing heterocycles. The compound has been referenced in patent literature, indicating its significance in research and potential therapeutic applications.
Pelretin can be synthesized using several methods, primarily focusing on the formation of its core structure through cyclization reactions. One notable method involves the use of triethylamine as a catalyst in a reaction with carbon monoxide under controlled temperature and pressure conditions.
In a typical synthesis pathway, reactants are dissolved in methanol, where they undergo a series of reactions involving carbon monoxide insertion. For instance, one method describes dissolving starting materials in methanol and applying a pressure of 0.5 MPa at a temperature of 80 °C to facilitate the reaction. The yield reported for such reactions can be high, often exceeding 90% under optimized conditions .
The molecular structure of Pelretin includes a pyrazolo[4,3-c]pyridine framework characterized by multiple double bonds. This structure is crucial for its biological activity and interaction with biological targets.
The molecular formula for Pelretin is C₁₃H₉N₃O₂, which reflects its composition. The compound's molecular weight is approximately 233.23 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) have been employed to confirm its structure, providing insights into the arrangement of atoms within the molecule .
Pelretin participates in various chemical reactions due to its reactive double bonds and functional groups. These reactions can include electrophilic additions, substitutions, and cycloadditions.
For instance, during synthesis, Pelretin may undergo decarboxylation reactions to form derivatives or related compounds. The complexity of these reactions often leads to the formation of multiple isomers, necessitating purification steps to isolate the desired product effectively .
The mechanism of action for Pelretin involves its interaction with specific biological targets, which may include enzymes or receptors within cellular pathways. The presence of nitrogen atoms in its structure allows it to form hydrogen bonds and coordinate with metal ions, enhancing its biological activity.
Pelretin typically appears as a pale yellow solid at room temperature. Its melting point and solubility characteristics are essential for determining its suitability for various applications.
Chemically, Pelretin is stable under standard laboratory conditions but may react with strong oxidizing agents or bases. Its reactivity profile suggests potential applications in organic synthesis and medicinal chemistry.
Pelretin has potential applications in drug development due to its biological activity. It may serve as a lead compound for designing new pharmaceuticals targeting specific diseases such as cancer or inflammatory disorders. Additionally, the compound's unique structural features make it an interesting subject for further research in synthetic organic chemistry.
Pelretin (CAS Registry Number® 91587-01-8) emerged as a synthetic retinoid during the late 20th century, distinct from naturally occurring retinoids due to its engineered chemical architecture. Initial research efforts in the 1980s focused on synthesizing novel compounds with potential dermatological applications, particularly targeting age-related skin changes. The compound's isolation represented a deliberate chemical synthesis initiative rather than extraction from biological sources, reflecting a strategic shift toward molecular design in pharmaceutical research [8].
Structural elucidation confirmed Pelretin as a conjugated polyene system with a benzoic acid terminus, formally designated as 4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-1,3,5-trien-1-yl]benzoic acid. This configuration features a characteristic cyclohexenyl moiety linked to an extended unsaturated chain, terminating in an aromatic carboxylic acid group—a design intended to modulate receptor specificity while maintaining retinoid-like biological activity. Key molecular descriptors include [1] [8]:
Table 1: Fundamental Chemical Identifiers of Pelretin
Identifier Type | Value |
---|---|
CAS Registry Number® | 91587-01-8 |
Systematic IUPAC Name | 4-[(1E,3E,5E)-4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-1,3,5-trien-1-yl]benzoic acid |
Other Chemical Names | Benzoic acid, 4-[4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3,5-hexatrienyl]-, (E,E,E)-; BASF 43915; ORF 18704; RWJ 18704 |
InChIKey | YRNAHKPMDMVFMV-GMICYETFSA-N |
Pelretin's classification exemplifies the intersection of retinoid biochemistry and heterocyclic nomenclature systems. Though not a heterocycle itself, its structural components intersect with heterocyclic naming conventions through the trimethylcyclohexenyl subunit. Early literature referenced it primarily by its developmental codes (e.g., BASF 43915, RWJ 18704), reflecting industry practices of the 1980s that prioritized proprietary designations over systematic names [8].
The adoption of IUPAC nomenclature brought standardization, emphasizing three critical features [1] [9]:
This transition from trivial/developmental names to systematic nomenclature paralleled broader shifts in chemical indexing practices during the late 20th century, driven by the need for precise structure-based retrieval in expanding electronic databases.
Table 2: Comparative Nomenclature Analysis
Nomenclature System | Pelretin Designation | Classification Basis |
---|---|---|
Trivial/Proprietary | RWJ 18704 | Laboratory code systems |
Semisystematic | 14a,14b-Didehydro-14b,20-metheno-14a,14b-dihomoretinoic acid | Retinoid analog framework |
IUPAC Systematic | 4-[(1E,3E,5E)-4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-1,3,5-trien-1-yl]benzoic acid | Structure-based substitutive nomenclature |
Pelretin's research trajectory, though less extensively documented than therapeutic retinoids like tretinoin, features critical milestones that exemplify late 20th-century dermatological compound development:
The compound's research timeline illustrates a pattern common to many synthetic retinoids: promising early-stage biological observations that did not translate into clinical development, possibly due to the emergence of newer compound classes or formulation challenges.
Table 3: Pelretin Research Timeline
Time Period | Development Phase | Documented Progress |
---|---|---|
1980s | Discovery & Synthesis | Initial chemical synthesis and structural characterization |
1989 | Biological Testing | Animal model testing for dermatological applications reported |
Post-2000 | Database Curation | Inclusion in chemical repositories (CAS, ChEMBL, ChemSpider) with structural annotations |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7